

# Application Note: Quantitative Analysis of Urinary Acylglycines via UPLC-MS/MS

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## Compound of Interest

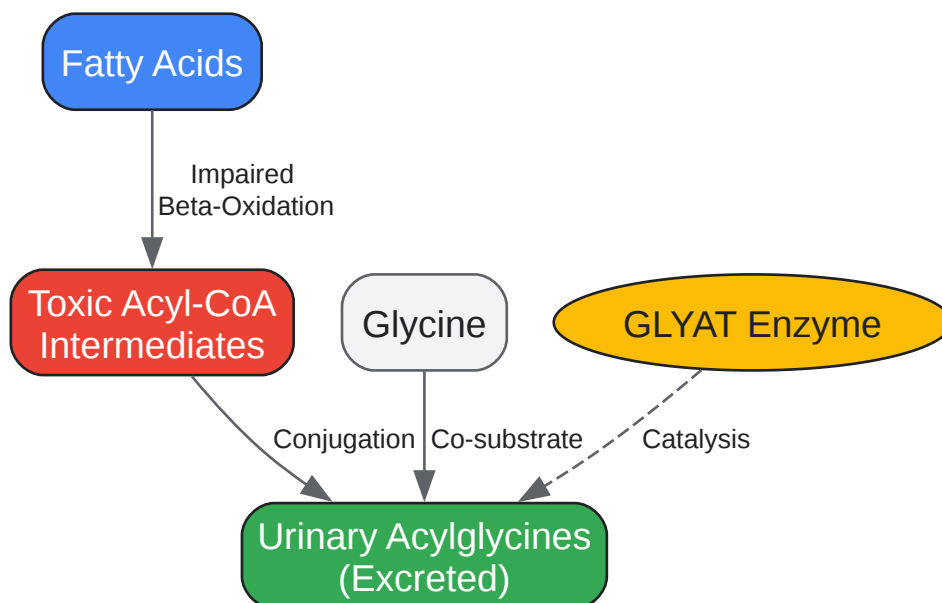
Compound Name: *N*-Isobutyrylglycine-13C2,15N

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## Biological Context & Diagnostic Significance

Acylglycines are critical endogenous metabolites formed when toxic acyl-CoA intermediates are conjugated with the amino acid glycine. This detoxification process is catalyzed by the enzyme glycine N-acyltransferase (GLYAT). In healthy individuals, this pathway prevents the buildup of acyl-CoA species. However, in patients with inborn errors of metabolism—particularly such as Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)—specific acylglycines accumulate systemically and are excreted in the urine at high concentrations<sup>[1]</sup>.



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Metabolic pathway of acylglycine formation via GLYAT-mediated conjugation.

## Analytical Strategy & Causality

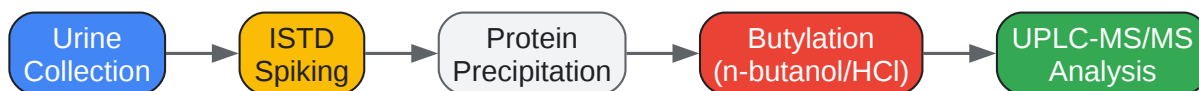
Historically, served as the gold standard for acylglycine profiling[2]. However, GC-MS requires extensive liquid-liquid extraction and complex silylation derivatization, severely limiting sample throughput. Today, is the preferred platform due to its speed, sensitivity, and minimal sample handling[3].

Causality Behind Experimental Choices:

- **Stable Isotope Dilution (SID):** Urine is a highly variable matrix. By spiking samples with stable isotope-labeled internal standards (e.g.,  $^{13}\text{C}_2$ -hexanoylglycine) at the very first step, any analyte loss during extraction or ion suppression during electrospray ionization (ESI) is mathematically nullified, ensuring absolute quantitation[2].
- **Butylation Derivatization:** Acylglycines are highly polar and exhibit poor retention on standard reversed-phase C18 columns. Derivatizing them with n-butanol/HCl to form butyl esters drastically increases their hydrophobicity. This improves chromatographic retention, sharpens peak shapes, and enhances ionization efficiency in positive ESI mode (+ESI)[3].

- **Creatinine Normalization:** Because urine output fluctuates based on patient hydration, absolute concentrations ( $\mu\text{mol/L}$ ) are diagnostically meaningless. Normalizing acylglycine levels to urinary creatinine ( $\mu\text{mol}/\text{mmol}$  creatinine) provides a standardized, physiologically relevant metric.

## Experimental Workflow & Methodology



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Step-by-step sample preparation and LC-MS/MS analytical workflow.

## Reagents and Internal Standards (ISTD)

- **ISTD Working Solution:** Prepare a mixture of deuterated/ $^{13}\text{C}$ -labeled target acylglycines (e.g.,  $\text{d}_3$ -isovalerylglycine,  $^{13}\text{C}_2$ -hexanoylglycine) at  $50 \mu\text{mol/L}$  in LC-MS grade methanol.
- **Derivatization Reagent:** 3 N HCl in n-butanol (must be prepared fresh or stored in anhydrous conditions).

## Step-by-Step Sample Preparation

- **Thawing & Clearing:** Thaw urine samples on ice. Centrifuge at  $10,000 \times g$  for 5 minutes at  $4^\circ\text{C}$  to pellet cellular debris.
- **Aliquot & Spike:** Transfer  $50 \mu\text{L}$  of the cleared urine into a 2 mL 96-well deep-well plate. Immediately add  $10 \mu\text{L}$  of the ISTD working solution. **Self-Validating Step:** Spiking before any extraction ensures the ISTD undergoes the exact same physical and chemical stresses as the endogenous analytes.
- **Protein Precipitation:** Add  $500 \mu\text{L}$  of ice-cold acetonitrile. Vortex vigorously for 2 minutes, then centrifuge at  $3,000 \times g$  for 10 minutes.
- **Evaporation:** Transfer  $400 \mu\text{L}$  of the supernatant to a clean plate. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at  $40^\circ\text{C}$ . **Critical Note:** Complete

removal of water is mandatory; residual moisture will quench the subsequent esterification reaction.

- Derivatization: Add 100  $\mu\text{L}$  of 3 N HCl in n-butanol to the dried residue. Seal the plate tightly and incubate at 65°C for 15 minutes.
- Reconstitution: Evaporate the derivatization reagent to dryness under nitrogen. Reconstitute the derivatized sample in 100  $\mu\text{L}$  of the initial mobile phase (e.g., 80% Water / 20% Acetonitrile with 0.1% Formic Acid).

## UPLC-MS/MS Conditions

- Column: C18 reversed-phase column (e.g., 2.1  $\times$  50 mm, 1.7  $\mu\text{m}$  particle size).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 20% B to 95% B over 4 minutes.
- Detection: Multiple Reaction Monitoring (MRM) in positive ESI mode. Monitor specific precursor-to-product ion transitions corresponding to the loss of the butyl formate moiety.

## Data Presentation & Diagnostic Reference Ranges

To maintain a self-validating analytical system, every batch must include a multi-point calibration curve ( $R^2 > 0.99$ ), a matrix blank to assess carryover, and low/high Quality Control (QC) samples to verify inter-assay precision ( $\text{CV} < 10\%$ )[3].

## Quantitative Reference Ranges for Key Urinary Acylglycines

(Note: Exact values may vary by laboratory instrumentation and specific patient demographics)

Analyte	Associated Metabolic Disorder	Typical Healthy Range ( $\mu\text{mol}/\text{mmol}$ creatinine)	Pathological Range ( $\mu\text{mol}/\text{mmol}$ creatinine)
Hexanoylglycine	MCADD	< 0.2	2.0 – 50.0
Phenylpropionylglycine	MCADD	< 0.1	0.5 – 10.0
Suberylglycine	MCADD	< 0.5	2.0 – 20.0
Isovalerylglycine	Isovaleric Acidemia	< 2.0	50.0 – 1000+
Tiglylglycine	Beta-Ketothiolase Deficiency	< 1.0	5.0 – 50.0

## References

- Title: Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese  
Source: ResearchGate / Clinical Biochemistry URL:[[Link](#)]
- Title: Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases  
Source: MDPI Diagnostics URL:[[Link](#)]

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